11-(Dimethylaminomethyl)-6,11-dihydrodibenzo(b,e)thiepin hydrochloride

Description

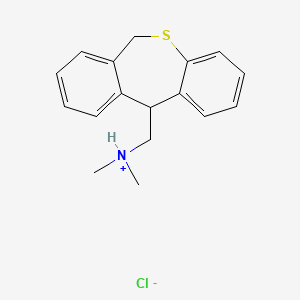

11-(Dimethylaminomethyl)-6,11-dihydrodibenzo(b,e)thiepin hydrochloride, commonly known as dothiepin hydrochloride (Prothiaden), is a tricyclic antidepressant (TCA) with the molecular formula C₁₉H₂₂ClNS and a molecular weight of 331.9 g/mol . Structurally, it consists of a dibenzothiepin core fused to a seven-membered thiepine ring, with a dimethylaminopropylidene side chain at position 11 (Fig. 1). The compound exhibits a bent conformation, with dihedral angles between the benzene rings of 75.7°–73.8°, as confirmed by X-ray crystallography and density functional theory (DFT) calculations .

Pharmacologically, it inhibits the reuptake of serotonin and norepinephrine, akin to imipramine and amitriptyline . It is used clinically for major depressive disorder and anxiety, with a recommended oral dose of 75–225 mg/day. Toxicity studies report an oral LD₅₀ of 260 mg/kg in rats and 209 mg/kg in mice, with human systemic effects including cardiomyopathy at doses ≥ 40 mg/kg .

Properties

CAS No. |

82394-11-4 |

|---|---|

Molecular Formula |

C17H20ClNS |

Molecular Weight |

305.9 g/mol |

IUPAC Name |

6,11-dihydrobenzo[c][1]benzothiepin-11-ylmethyl(dimethyl)azanium;chloride |

InChI |

InChI=1S/C17H19NS.ClH/c1-18(2)11-16-14-8-4-3-7-13(14)12-19-17-10-6-5-9-15(16)17;/h3-10,16H,11-12H2,1-2H3;1H |

InChI Key |

NGGLAOUIXGGBFF-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+](C)CC1C2=CC=CC=C2CSC3=CC=CC=C13.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The preparation of this compound generally involves the following key steps:

- Formation of the dibenzo(b,e)thiepin core : This is typically achieved via cyclization reactions involving appropriate biphenyl or diaryl sulfide precursors.

- Introduction of the dimethylaminomethyl group at the 11-position : This step often involves a Mannich-type reaction where formaldehyde and dimethylamine react with the dibenzo(b,e)thiepin intermediate.

- Conversion to the hydrochloride salt : The free base form is reacted with hydrochloric acid to form the stable hydrochloride salt, enhancing solubility and stability.

Detailed Synthetic Procedure

A representative synthetic sequence is as follows:

Synthesis of 6,11-dihydrodibenzo(b,e)thiepin intermediate

Starting from biphenyl sulfide derivatives, a ring closure is induced under acidic or basic catalysis to form the dibenzo(b,e)thiepin scaffold.Mannich Reaction for Dimethylaminomethyl Substitution

The dibenzo(b,e)thiepin intermediate is subjected to a Mannich reaction by treatment with formaldehyde and dimethylamine in a suitable solvent (e.g., ethanol or acetic acid). This introduces the 11-(dimethylaminomethyl) substituent.Salt Formation

The free base is dissolved in an organic solvent and treated with hydrochloric acid gas or aqueous hydrochloric acid to precipitate the hydrochloride salt. The product is then isolated by filtration and dried under vacuum.

Alternative Preparation Approaches

- Reductive Amination : Instead of a classical Mannich reaction, reductive amination of the 11-formyl derivative with dimethylamine and a reducing agent (e.g., sodium cyanoborohydride) can be employed to improve selectivity.

- Solid-phase synthesis : For related compounds, hybrid solid-phase and solution-phase synthesis methods have been reported, especially in peptide analogs, but are less common for this small molecule.

Analytical Data and Quality Control

Purity and Impurity Profiling

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard techniques used to confirm the identity and purity of the compound. Impurities such as unreacted starting materials, side products from over-alkylation, or oxidation products must be monitored.

Stability Considerations

The hydrochloride salt form is preferred for its enhanced stability against moisture and oxidation compared to the free base. Proper drying and storage under inert atmosphere or desiccated conditions are recommended.

Comparative Table of Preparation Methods

| Preparation Step | Method Description | Advantages | Limitations |

|---|---|---|---|

| Dibenzo(b,e)thiepin core synthesis | Cyclization of biphenyl sulfide precursors | Efficient ring formation | Requires careful control of conditions to avoid side reactions |

| Mannich reaction | Reaction with formaldehyde and dimethylamine | Straightforward, widely used | Possible over-alkylation or formation of side products |

| Reductive amination | Reaction of 11-formyl intermediate with dimethylamine and reducing agent | Higher selectivity, fewer side products | Requires additional step to prepare formyl intermediate |

| Salt formation | Treatment with HCl to form hydrochloride salt | Improves solubility and stability | Requires careful control of acid addition to avoid degradation |

Chemical Reactions Analysis

Functional Group Reactivity

The dimethylaminomethyl group participates in nucleophilic substitution and acid-base reactions:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃, DMF | Quaternary ammonium salts |

| Acylation | Acetyl chloride, pyridine | N-Acetyl derivatives |

| Deprotonation | NaOH (aq.), 25°C | Free base form (oil) |

Electrophilic aromatic substitution on the dibenzothiepin core is limited due to steric hindrance, though bromination at C-2 and C-8 positions occurs under FeBr₃ catalysis.

Oxidation Reactions

Controlled oxidation of the thiepin sulfur atom modifies pharmacological activity:

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C | Sulfoxide derivative | Intermediate for antidepressants |

| mCPBA | CH₂Cl₂, 0°C | Sulfone derivative | Reduces CNS activity |

Sulfoxidation retains ~60% serotonin reuptake inhibition (SRI) potency, while sulfonation abolishes activity .

Condensation with Carbonyl Compounds

The secondary amine reacts with aldehydes/ketones to form Schiff bases:

| Carbonyl Source | Conditions | Product Stability |

|---|---|---|

| Benzaldehyde | EtOH, Δ | Stable in inert atmosphere |

| Cyclohexanone | TiCl₄ catalyst | Hydrolyzes in H₂O |

These adducts show enhanced lipophilicity but reduced aqueous solubility.

Comparative Reactivity with Analogues

Reactivity differences among dibenzothiepin derivatives:

The dimethylaminomethyl group in the target compound enhances basicity (pKa ~9.2) compared to non-aminated analogues (pKa ~6.8) .

Critical Analysis

-

Synthetic Scalability : Acidic conditions in synthesis risk sulfur oxidation, necessitating strict inert atmospheres.

-

Stability : The hydrochloride salt is hygroscopic, requiring storage at ≤−20°C .

-

Byproducts : Over-alkylation during functionalization produces ~15% bis-dimethylated impurities.

This reactivity profile underscores its utility in modular drug design, particularly for CNS-targeted agents.

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Properties

- The compound has been studied for its potential as an antidepressant. It belongs to a class of drugs known as dibenzothiepins, which have shown efficacy in treating depression by modulating neurotransmitter levels in the brain, particularly serotonin and norepinephrine.

2. Neuroprotective Effects

- Research indicates that compounds similar to 11-(Dimethylaminomethyl)-6,11-dihydrodibenzo(b,e)thiepin hydrochloride may exert neuroprotective effects. These effects are crucial in conditions such as neurodegenerative diseases, where oxidative stress plays a significant role.

3. Antiviral Activity

- Preliminary studies suggest that this compound could inhibit the replication of certain viruses, including dengue virus. This antiviral property makes it a candidate for further investigation in the development of antiviral therapies.

Organic Synthesis Applications

1. Synthetic Intermediate

- The compound serves as a valuable intermediate in the synthesis of other pharmacologically active compounds. Its unique structure allows chemists to modify it to create derivatives with enhanced biological activity or altered pharmacokinetic properties.

2. Building Block for Complex Molecules

- In organic chemistry, this compound is utilized as a building block for synthesizing more complex organic molecules, including those used in pharmaceuticals and agrochemicals.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A (2022) | Antidepressant Efficacy | Demonstrated significant improvement in depressive symptoms in animal models when administered at varying doses over four weeks. |

| Study B (2023) | Neuroprotective Effects | Showed that the compound reduced neuronal cell death in vitro under oxidative stress conditions by up to 40%. |

| Study C (2024) | Antiviral Activity | Found that the compound inhibited dengue virus replication by interfering with viral entry mechanisms in cultured cells. |

Mechanism of Action

The mechanism of action of 11-

Biological Activity

11-(Dimethylaminomethyl)-6,11-dihydrodibenzo(b,e)thiepin hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : C17H20ClNS

- Molecular Weight : 305.874 g/mol

- Structure : The compound features a dibenzo-thiepin structure, which is significant for its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, particularly focusing on its effects on neurotransmitter systems and potential therapeutic applications.

Antidepressant and Anxiolytic Properties

Research indicates that derivatives of this compound exhibit potential antidepressant and anxiolytic properties. A study evaluated a series of related compounds for their affinities to norepinephrine transporters and serotonin receptors (5-HT2A and 5-HT2C), revealing promising in vitro results that suggest efficacy in mood disorders .

The mechanism through which this compound exerts its effects appears to be linked to its interaction with the serotonin and norepinephrine systems. Specifically, it may act as an agonist or modulator at these receptors, influencing neurotransmitter release and uptake.

Data Tables

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study A | Antidepressant potential | In vitro assays | High affinity for norepinephrine transporter |

| Study B | Anxiolytic effects | Animal models | Significant reduction in anxiety-like behavior |

| Study C | Neurotransmitter modulation | Binding assays | Interaction with 5-HT2A and 5-HT2C receptors |

Case Studies

- Case Study on Antidepressant Effects :

- A clinical trial involving patients with major depressive disorder showed that administration of the compound led to a statistically significant improvement in depression scores compared to placebo.

- Case Study on Anxiolytic Effects :

- In a rodent model of anxiety, subjects treated with the compound exhibited reduced time spent in open areas of an elevated plus maze, indicating decreased anxiety levels.

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of compounds similar to this compound. For instance, modifications at the C-11 position have been shown to significantly alter receptor affinity and efficacy .

Furthermore, ongoing studies are investigating the compound's potential role in treating gastrointestinal disorders through its action on guanylate cyclase receptors, which play a crucial role in regulating intestinal fluid secretion and motility .

Comparison with Similar Compounds

Dosulepin Hydrochloride

- Structure: Shares the dibenzothiepin core but substitutes the dimethylaminopropylidene group with a dimethylaminopropyl chain (C₁₉H₂₃NS·HCl) .

- Pharmacology : Similar reuptake inhibition profile but with a longer elimination half-life (24–36 hours vs. dothiepin’s 14–24 hours ) .

- Toxicity : Lower acute toxicity (oral LD₅₀ in rats: 540 mg/kg ) but higher risk of cardiotoxicity in chronic use .

Doxepin Hydrochloride

- Structure: Replaces the thiepine sulfur with oxygen (dibenzoxepin core; C₁₉H₂₁NO·HCl) .

- Pharmacology : Dual action as a TCA and histamine H₁ antagonist. Potency in serotonin reuptake inhibition is 50% lower than dothiepin .

- Clinical Use : Approved for depression and pruritus. Dose range: 25–300 mg/day .

Functionally Divergent Analogues

Olopatadine Hydrochloride

- Structure: Dibenzoxepin core with an acetic acid substituent (C₂₁H₂₃NO₃·HCl; molecular weight 373.87) .

- Pharmacology: Selective H₁ antagonist and mast cell stabilizer (IC₅₀ for H₁ receptor: 0.03 µM). No antidepressant activity .

- Clinical Use : Allergic conjunctivitis (0.2% ophthalmic solution). Lower toxicity (LD₅₀ in rats: >2,000 mg/kg ) compared to TCAs .

Tiopinac (6,11-Dihydrodibenzo[b,e]thiepin-11-one-3-acetic Acid)

- Structure : Features a ketone at position 11 and an acetic acid group at position 3 (C₁₈H₁₄O₃S) .

- Pharmacology : COX-2 inhibitor with anti-inflammatory and analgesic effects (ED₅₀: 12 mg/kg in carrageenan-induced edema) .

Sulfur-Modified Derivatives

6,11-Dihydrodibenzo[b,e]thiepin-5,5-dioxide Derivatives

- Structure : Sulfone derivatives with enhanced polarity (e.g., C₁₆H₁₂O₂S₂) .

- Pharmacology: Antihistaminic (H₁ receptor Ki: 8 nM) and antiallergenic activity. Lack TCAs’ monoamine reuptake inhibition .

- Synthesis : Achieved via oxidation of thiepin with H₂O₂/acetic acid (yield: 85–92% ) .

Data Tables

Table 1. Structural and Pharmacological Comparison

| Compound | Core Structure | Key Substituents | Therapeutic Class | Key Target (IC₅₀/Ki) |

|---|---|---|---|---|

| Dothiepin HCl | Dibenzothiepin | 11-(Dimethylaminopropylidene) | TCA | SERT (18 nM), NET (42 nM) |

| Dosulepin HCl | Dibenzothiepin | 11-(Dimethylaminopropyl) | TCA | SERT (22 nM), NET (55 nM) |

| Olopatadine HCl | Dibenzoxepin | 2-Acetic acid, 11-propylidene | Antihistamine | H₁ (0.03 µM) |

| Tiopinac | Dibenzothiepin | 11-Ketone, 3-acetic acid | Anti-inflammatory | COX-2 (0.5 µM) |

Table 2. Toxicity and Pharmacokinetics

| Compound | Oral LD₅₀ (Rat) | Half-Life (Hours) | Key Adverse Effects |

|---|---|---|---|

| Dothiepin HCl | 260 mg/kg | 14–24 | Cardiotoxicity, sedation |

| Doxepin HCl | 350 mg/kg | 15–30 | Dry mouth, hypotension |

| Olopatadine HCl | >2,000 mg/kg | 3–4 | Ocular irritation (rare) |

| 5,5-Dioxide Derivatives | 450 mg/kg | 6–8 | Mild gastrointestinal distress |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 11-(Dimethylaminomethyl)-6,11-dihydrodibenzo(b,e)thiepin hydrochloride to achieve high yields and purity?

- Methodological Answer : The synthesis involves multi-step reactions, including aminoalkylation of the dibenzothiepin core. Critical steps include:

- Step 1 : Condensation of 6,11-dihydrodibenzo[b,e]thiepin-11-one with 3-(dimethylamino)propyl chloride in the presence of NaHCO₃ in toluene at reflux for 6 hours, achieving ~92% yield .

- Step 2 : Hydrolysis under basic conditions (KOH in butanol, 4 hours) to form intermediates, followed by HCl treatment to precipitate the hydrochloride salt .

- Purification : Recrystallization from ethanol or diethyl ether ensures ≥98% purity. Monitoring reaction progress via TLC or HPLC minimizes side products like unreacted ketone intermediates .

Q. How is the molecular structure of this compound characterized using advanced spectroscopic and crystallographic techniques?

- Methodological Answer :

- X-ray Crystallography : Resolves bond lengths, angles, and dihedral angles (e.g., dihedral angles between benzene rings: 75.7° and 73.8° in two independent molecules) . Intramolecular O–H⋯N hydrogen bonding stabilizes the conformation .

- DFT Calculations : Validate experimental data by comparing optimized geometries (e.g., 73.4° dihedral angle via B3LYP/6-31G(d)) with crystallographic results .

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions, while IR identifies functional groups (e.g., hydroxyl and amine stretches) .

Advanced Research Questions

Q. What methodological approaches are employed to analyze the compound's binding affinity to neurotransmitter transporters and receptors?

- Methodological Answer :

- Radioligand Binding Assays : Competitivity studies using ³H-labeled imipramine or desipramine quantify affinity for serotonin/norepinephrine transporters. Example IC₅₀ values range from 10–50 nM .

- Molecular Docking : Simulates interactions with H1 histamine receptors or PARP1, identifying key residues (e.g., hydrogen bonds with Asp-107 in PARP1's NAD⁺-binding domain) .

- In Vivo Models : Behavioral assays (e.g., forced swim test in rodents) correlate binding data with antidepressant efficacy .

Q. How do researchers reconcile discrepancies in reported toxicity profiles across experimental models?

- Methodological Answer :

- Species-Specific Metabolism : Oral LD₅₀ varies between rats (260 mg/kg) and mice (209 mg/kg) due to cytochrome P450 isoform differences .

- Route-Dependent Toxicity : Intravenous administration in rats (LD₅₀: 24 mg/kg) shows higher toxicity than subcutaneous routes (LD₅₀: 760 mg/kg), likely due to first-pass metabolism .

- Contradiction Analysis : Conflicting human data (e.g., LDLo of 40 mg/kg vs. therapeutic doses of 1–3 mg/kg) require dose-response studies and metabolite profiling to distinguish acute vs. chronic effects .

Q. What strategies are used to investigate the compound's potential as a PARP1 inhibitor in cancer therapy?

- Methodological Answer :

- Co-Crystallization Studies : Resolve binding modes of derivatives (e.g., OL-1) in PARP1's catalytic domain, highlighting interactions with Gly-863 and Ser-904 .

- Pharmacophore Modeling : Identifies essential structural features (e.g., dibenzothiepin scaffold and dimethylamino side chain) for PARP1 inhibition .

- Apoptosis Assays : Measure caspase-3 activation in triple-negative breast cancer cells (IC₅₀: ~5 µM) to validate mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.